molecular formula C15H14ClF4NO B3010669 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-phenoxyethanamine;hydrochloride CAS No. 2309474-50-6

1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-phenoxyethanamine;hydrochloride

Cat. No. B3010669
CAS RN: 2309474-50-6
M. Wt: 335.73
InChI Key: OHXKREFINIVWRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex fluorinated compounds is a topic of interest in the field of organic chemistry due to their potential applications in materials science and pharmaceuticals. The synthesis of 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA) involves a coupling reaction of 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether, catalyzed by trifluoromethanesulfonic acid, followed by reduction with reductive iron and hydrochloric acid . Similarly, the synthesis of 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene (diamine 3) is achieved by reducing the corresponding dinitro-compound, which is synthesized by coupling 2-chloro-5-nitro-1-trifluoromethylbenzene with 1,3-hydroquinone in the presence of a strong base .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of aromatic rings, ether bonds, and trifluoromethyl groups. For instance, the title compound in paper has an orthorhombic crystal structure with dihedral angles between the triazole ring and the two benzene rings being 43.56(3) and 54.78(2) degrees, respectively. This indicates a significant degree of molecular rigidity, which could influence the compound's physical properties and reactivity .

Chemical Reactions Analysis

The chemical reactivity of these fluorinated compounds is influenced by the presence of electron-withdrawing trifluoromethyl groups, which can affect the electron density on the aromatic rings and thus the reactivity towards nucleophilic or electrophilic attack. The synthesis processes described in papers and involve nucleophilic aromatic substitution and reduction reactions, which are typical for the synthesis of aromatic compounds with specific functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized fluorinated polyimides, as described in paper , include good solubility in polar organic solvents and some low boiling point organic solvents, high thermal stability with glass transition temperatures of 223-225°C, and temperatures at 5% weight loss of 535-568°C in nitrogen. They also exhibit outstanding mechanical properties with tensile strengths of 68-89 MPa, initial moduli of 2.14-2.19 GPa, and elongations at breakage of 3.2-10.5% . The polyimide films derived from diamine 3 also show excellent thermal stability, low moisture absorption, and high hygrothermal stability .

Scientific Research Applications

Synthesis and Material Science

  • A novel fluorinated aromatic diamine monomer was synthesized by coupling with 4-nitrophenyl phenyl ether, leading to the creation of fluorine-containing polyimides with good solubility and thermal stability (Yin et al., 2005).
  • Fluoro-polyimides synthesized from a similar compound demonstrated excellent thermal stability, low moisture absorption, high hygrothermal stability, and good solubility in polar organic solvents (Xie et al., 2001).
  • Multitrifluoromethyl-substituted aromatic diamines were used to create highly fluorinated polyimides with outstanding mechanical properties and optical transparency, useful in applications like optocommunication (Tao et al., 2009).

Organic Chemistry and Molecular Synthesis

  • Research has demonstrated the synthesis of complex structures like poly(arylene ether)s using fluoro-activated monomers, showing high thermal stability and solubility in various solvents. These compounds are valuable in creating advanced materials with specific properties (Huang et al., 2007).
  • The use of F-TEDA-BF4, a user-friendly electrophilic fluorinating agent, has been explored for its potential applications in organic synthesis. This compound offers a more acceptable alternative to traditional aggressive or toxic reagents (Banks, 1998).

Novel Applications and Studies

  • Novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides with good herbicidal activities against dicotyledonous weeds were synthesized, showcasing the potential of such compounds in agricultural applications (Wu et al., 2011).

properties

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]-2-phenoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F4NO.ClH/c16-13-7-6-10(8-12(13)15(17,18)19)14(20)9-21-11-4-2-1-3-5-11;/h1-8,14H,9,20H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXKREFINIVWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(C2=CC(=C(C=C2)F)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-phenoxyethanamine;hydrochloride

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